1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Overview
Description
“1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines have been synthesized and evaluated for their anticancer activity against various human tumor cell lines . They have been found to act as inhibitors of the epidermal growth factor receptor (EGFR) .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves heating a solution of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine and aniline in absolute ethanol . The process involves refluxing for several hours, followed by evaporation of the solvent under reduced pressure .
Chemical Reactions Analysis
Pyrazolo[3,4-d]pyrimidine derivatives have been found to inhibit EGFR and ErbB2 kinases at sub-micromolar levels . This inhibition leads to the induction of apoptosis, as confirmed by a significant increase in the level of active caspase-3 . It also leads to the accumulation of cells in the pre-G1 phase and cell cycle arrest at the G2/M phase .
Scientific Research Applications
Application in Cancer Research
Specific Scientific Field
This compound is used in the field of cancer research .
Summary of the Application
“1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a part of a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold. These molecules are designed and synthesized as novel CDK2 targeting compounds . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Methods of Application or Experimental Procedures
The growth of three examined cell lines was significantly inhibited by most of the prepared compounds . The compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) .
Results or Outcomes
Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116, and moderate activity against HepG-2 . Enzymatic inhibitory activity against CDK2/cyclin A2 was achieved for the most potent anti-proliferative compounds . Compounds 14, 13 and 15 revealed the most significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively compared to sorafenib (0.184 ± 0.01 μM) .
Antimicrobial Applications
Specific Scientific Field
This compound is used in the field of microbiology .
Summary of the Application
The pyrazolopyrimidine moiety, which includes “1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine”, is used in the design of many pharmaceutical compounds that have a variety of medicinal applications including antimicrobial applications .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this application were not found in the available resources.
Results or Outcomes
The specific results or outcomes for this application were not found in the available resources.
Antiviral Applications
Specific Scientific Field
This compound is used in the field of virology .
Summary of the Application
The pyrazolopyrimidine moiety, which includes “1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine”, is used in the design of many pharmaceutical compounds that have a variety of medicinal applications including antiviral applications .
Results or Outcomes
Anti-Inflammatory Applications
Specific Scientific Field
This compound is used in the field of immunology .
Summary of the Application
The pyrazolopyrimidine moiety, which includes “1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine”, is used in the design of many pharmaceutical compounds that have a variety of medicinal applications including anti-inflammatory applications .
Results or Outcomes
Antidiabetic Applications
Specific Scientific Field
This compound is used in the field of endocrinology .
Summary of the Application
The pyrazolopyrimidine moiety, which includes “1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine”, is used in the design of many pharmaceutical compounds that have a variety of medicinal applications including antidiabetic applications .
Results or Outcomes
Anti-Alzheimer’s Disease Applications
Specific Scientific Field
This compound is used in the field of neurology .
Summary of the Application
The pyrazolopyrimidine moiety, which includes “1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine”, is used in the design of many pharmaceutical compounds that have a variety of medicinal applications including anti-Alzheimer’s disease applications .
properties
IUPAC Name |
1-benzylpyrazolo[3,4-d]pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5/c13-11-10-6-16-17(12(10)15-8-14-11)7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJROXVGGWPNPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=NC=NC(=C3C=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70280938 | |
Record name | 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70280938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
CAS RN |
5444-61-1 | |
Record name | 5444-61-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19127 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70280938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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